molecular formula C8H6ClNO2 B2732759 (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol CAS No. 1347814-95-2

(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol

Cat. No.: B2732759
CAS No.: 1347814-95-2
M. Wt: 183.59
InChI Key: KEGRTUBZRMQESQ-UHFFFAOYSA-N
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Description

(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol (CAS 1347814-95-2) is a fused heterocyclic compound of significant value in medicinal chemistry and drug discovery research. This chemical serves as a versatile synthetic intermediate or building block for constructing more complex molecules via various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings . The furo[3,2-b]pyridine scaffold is a privileged structure in pharmaceutical development, known for its wide range of potential pharmacological activities, such as serving as an inhibitor for various biological targets . The presence of both a chloro substituent and a hydroxymethyl group on the fused ring system provides two distinct sites for further chemical elaboration, making it a highly flexible precursor for library synthesis. Researchers utilize this and related furopyridine derivatives in the discovery and optimization of new therapeutic agents, as this heterocyclic system is frequently employed in the synthesis of multicyclic compounds with improved biological activities . Recent scientific literature highlights the application of similar furo[3,2-b]pyridine intermediates in the development of highly selective chemical probes for important biological targets, such as Activin receptor-like kinases (ALKs) . Store in a cool, dry place in a tightly closed container away from strong oxidizing agents . This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chlorofuro[3,2-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGRTUBZRMQESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347814-95-2
Record name {5-chlorofuro[3,2-b]pyridin-2-yl}methanol
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Chemical Reactivity and Transformations of 5 Chlorofuro 3,2 B Pyridin 2 Yl Methanol

Reactions Involving the Chlorine Atom at Position 5

The chlorine atom at the C-5 position of the furo[3,2-b]pyridine (B1253681) ring system is susceptible to reactions typical for aryl halides, particularly those on electron-deficient heterocyclic systems. These include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The furo[3,2-b]pyridine core is an electron-deficient aromatic system, which activates the C-5 chlorine atom towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. youtube.comyoutube.com

The reaction is generally favorable with strong nucleophiles, and heating is often required to overcome the activation energy associated with the initial disruption of aromaticity. youtube.com A variety of nucleophiles can be employed to displace the chlorine atom, leading to a range of functionalized furo[3,2-b]pyridine derivatives.

Common Nucleophiles and Products in SNAr Reactions:

NucleophileReagent ExampleProduct Type
AminesAlkylamines, Arylamines5-Aminofuro[3,2-b]pyridine derivatives
AlkoxidesSodium methoxide, Sodium ethoxide5-Alkoxyfuro[3,2-b]pyridine derivatives
ThiolatesSodium thiophenoxide5-(Arylthio)furo[3,2-b]pyridine derivatives

This table is representative of typical SNAr reactions on chloropyridine systems.

For instance, reacting (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol with an amine, such as morpholine (B109124) or piperidine, typically in a high-boiling solvent and sometimes in the presence of a base, would yield the corresponding 5-amino-substituted derivative. Similarly, treatment with sodium alkoxides in an alcoholic solvent would produce 5-alkoxy ethers.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for aryl chlorides. libretexts.orgresearchgate.net The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nobelprize.orgtcichemicals.com

The general catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. nobelprize.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center from the boronate species, which is formed by the reaction of the boronic acid with the base.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org

This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-5 position. The choice of ligand, base, and solvent is crucial for achieving high yields. mdpi.comhkbu.edu.hk

Typical Conditions for Suzuki Coupling of Aryl Chlorides:

ComponentExamplesPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that forms the active Pd(0) species.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Stabilizes the Pd catalyst and facilitates the reaction steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and influences reaction rate.
Boron Reagent Phenylboronic acid, Pyridin-3-ylboronic acidSource of the new aryl or heteroaryl group.

This table provides examples of common reagents and conditions used in Suzuki-Miyaura cross-coupling reactions.

Reactions of the Primary Alcohol Functional Group at Position 2

The hydroxymethyl group at the C-2 position is a versatile functional handle that can undergo a variety of transformations common to primary alcohols, including oxidation, esterification, etherification, and halogenation.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde : To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for this transformation. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. The product of this reaction is 5-chlorofuro[3,2-b]pyridine-2-carbaldehyde.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or selenium dioxide. nih.gov The resulting product is 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid.

Summary of Oxidation Reactions:

ProductReagent(s)Typical Conditions
Aldehyde Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room Temperature
Manganese Dioxide (MnO₂)CH₂Cl₂ or CHCl₃, Reflux
Carboxylic Acid Potassium Permanganate (KMnO₄)Basic aqueous solution, Heat
Jones Reagent (CrO₃/H₂SO₄/Acetone)Acetone, 0°C to Room Temperature

This table summarizes common reagents for the selective oxidation of primary alcohols.

The hydroxyl group can be readily converted into esters and ethers through standard synthetic methods.

Esterification : This reaction involves treating the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. medcraveonline.com When using a carboxylic acid, an acid catalyst (e.g., H₂SO₄) is typically required (Fischer esterification). The reaction with an acyl chloride is often faster and is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.

Etherification : The Williamson ether synthesis is a common method for preparing ethers from this alcohol. The reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether.

The hydroxyl group can be replaced by a halogen atom, most commonly chlorine or bromine, to create a more reactive intermediate for further nucleophilic substitution or coupling reactions. A standard reagent for converting a primary alcohol to the corresponding alkyl chloride is thionyl chloride (SOCl₂). reddit.comnih.gov The reaction is often carried out in the presence of a small amount of a base like pyridine, which acts as a catalyst and scavenges the HCl produced. The product, 2-(chloromethyl)-5-chlorofuro[3,2-b]pyridine, contains a reactive benzylic-type halide that is an excellent substrate for Sₙ2 reactions.

Reactivity of the Furan (B31954) Ring

The furan moiety in this compound is generally susceptible to electrophilic attack due to its π-electron-rich character. The presence of the fused pyridine ring and the substituents can influence the regioselectivity and reactivity of these transformations.

Electrophilic Substitution at Alpha-Positions

Electrophilic substitution reactions on the furan ring of furo[3,2-b]pyridine systems preferentially occur at the alpha-positions (C2 and C3). The C2 position, being adjacent to the oxygen atom and part of the furan ring, is particularly activated towards electrophiles. However, in the case of this compound, the C2 position is already substituted with a methanol (B129727) group. Therefore, electrophilic attack would be directed to the C3 position.

Common electrophilic substitution reactions applicable to such systems include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring. wikipedia.orgnumberanalytics.com For furo[3,2-b]pyridine, this reaction typically yields the 3-formyl derivative. The Vilsmeier reagent, generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.orgnumberanalytics.com

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C3 position. However, traditional Friedel-Crafts conditions with strong Lewis acids may be complicated by the basicity of the pyridine nitrogen. Alternative methods, such as using acyl radicals or metalated pyridines, can be employed. youtube.comnih.gov

Halogenation: Halogenation of the furan ring can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively, often with high regioselectivity for the alpha-positions of the furan ring. nih.govnsf.gov

ReactionReagentExpected Product at C3
Vilsmeier-HaackPOCl₃, DMF3-Formyl derivative
AcylationAcyl chloride/anhydride3-Acyl derivative
HalogenationNBS/NCS3-Bromo/3-Chloro derivative

Hydrogenation of the Furan Moiety

The furan ring of this compound can be reduced to the corresponding tetrahydrofuran (B95107) derivative under catalytic hydrogenation conditions. This transformation typically requires a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas. researchgate.netrsc.org The reaction conditions, including pressure, temperature, and solvent, can influence the selectivity of the reduction, particularly in the presence of the reducible pyridine ring and the chloro substituent. It is also possible to achieve partial reduction to a dihydrofuran intermediate under carefully controlled conditions.

Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid can sometimes be employed for the reduction of furan rings, although this is less common than catalytic hydrogenation. researchgate.netacs.orgorganic-chemistry.org The presence of the chloro group on the pyridine ring could potentially be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. researchgate.net

CatalystReagentProduct
Pd/CH₂Tetrahydrofuro[3,2-b]pyridine derivative
PtO₂H₂Tetrahydrofuro[3,2-b]pyridine derivative

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient and generally undergoes nucleophilic reactions. The nitrogen atom also imparts basic properties and can participate in coordination chemistry. The chloro substituent at the C5 position further influences the reactivity of the pyridine ring.

Nucleophilic Additions

Due to its electron-deficient nature, the pyridine ring is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. In the context of the furo[3,2-b]pyridine scaffold, the positions corresponding to C5 and C7 in the parent heterocycle are analogous to the 2- and 4-positions of pyridine.

A classic example of nucleophilic amination on a pyridine ring is the Chichibabin reaction . myttex.netwikipedia.org This reaction typically involves the use of sodium amide (NaNH₂) in an inert solvent to introduce an amino group, usually at the C2 or C6 position. myttex.netwikipedia.org For this compound, this could potentially lead to amination at the C7 position. The reaction proceeds through an addition-elimination mechanism involving a hydride leaving group. wikipedia.org Variations of the Chichibabin reaction using other nucleophiles, such as organolithium or Grignard reagents, can also lead to the introduction of alkyl or aryl groups. myttex.net

ReactionReagentExpected Product
Chichibabin AminationNaNH₂7-Amino derivative
Organometallic AdditionR-Li / R-MgX7-Alkyl/Aryl derivative

Protonation and Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen atom makes this compound a base. It can be protonated by acids to form the corresponding pyridinium salt. This protonation can activate the pyridine ring towards nucleophilic attack.

The nitrogen atom can also act as a ligand, coordinating to metal ions to form coordination complexes. The ability of the furo[3,2-b]pyridine scaffold to act as a bidentate or monodentate ligand depends on the specific metal and reaction conditions. The presence of other potential coordinating sites, such as the furan oxygen and the hydroxyl group of the methanol substituent, could lead to the formation of various complex structures.

Derivatization and Functionalization Strategies Based on 5 Chlorofuro 3,2 B Pyridin 2 Yl Methanol

Synthesis of Carboxylic Acid Derivatives from the Methanol (B129727) Precursor

The conversion of the primary alcohol in (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol to its corresponding carboxylic acid, 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid, is a fundamental step that opens the door to a variety of subsequent derivatizations. This oxidation can be achieved using several well-established methods known for their efficiency and chemoselectivity.

Commonly employed oxidation reagents are often chromium-based, such as Jones reagent (CrO₃ in aqueous sulfuric acid), or milder reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) in dichloromethane (B109758). However, due to the toxicity of chromium, alternative methods are often preferred. One such powerful and widely used method is the TEMPO-catalyzed oxidation. This system, which uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or bis(acetoxy)iodobenzene (BAIB), is known for its high efficiency in converting primary alcohols to carboxylic acids under mild conditions.

Another effective method involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup. While powerful, this method requires careful control of reaction conditions to avoid over-oxidation or side reactions with the heterocyclic core. Metal-free oxidation protocols have also gained prominence, offering environmentally benign alternatives.

The choice of oxidant and reaction conditions is crucial to ensure high yield and to prevent unwanted reactions at other positions of the sensitive furo[3,2-b]pyridine (B1253681) ring system.

Table 1: Selected Methods for the Oxidation of this compound

Oxidizing Agent/System Typical Solvent Co-oxidant/Conditions Product
Jones Reagent (CrO₃/H₂SO₄) Acetone Aqueous 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid
TEMPO/NaOCl Dichloromethane/Water NaHCO₃, KBr (catalytic) 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid
Potassium Permanganate (KMnO₄) Water/Pyridine (B92270) NaOH, then H₃O⁺ workup 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid
Ruthenium Trichloride (RuCl₃) Acetonitrile/Water Sodium Periodate (NaIO₄) 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid

Preparation of Esters and Amides from the Corresponding Carboxylic Acid

Once 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid is synthesized, it serves as a key intermediate for the preparation of a diverse range of esters and amides. These functional groups are prevalent in pharmacologically active molecules and allow for fine-tuning of properties such as solubility, stability, and biological activity.

Ester Synthesis: Esterification is typically achieved through several reliable methods. The classic Fischer esterification, involving reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), is a straightforward approach, particularly for simple alcohols. For more sensitive or complex alcohols, coupling reagents are preferred. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild conditions. researchgate.netrsc.org These methods proceed via an activated ester intermediate, which readily reacts with the alcohol. libretexts.org

Amide Synthesis: Amide bond formation is one of the most crucial reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. This is commonly accomplished using peptide coupling reagents. A wide variety of such reagents are available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). growingscience.com These reagents, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), convert the carboxylic acid into a highly reactive activated species that rapidly couples with a primary or secondary amine to form the desired amide. nih.gov The use of EDC in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is another widely employed and effective method for synthesizing amides from carboxylic acids. nih.gov

Table 2: Common Coupling Reagents for Ester and Amide Synthesis

Functional Group Coupling Reagent Additive/Base Typical Solvent
Ester DCC or EDC DMAP (catalytic) Dichloromethane (DCM)
Amide HATU DIPEA or TEA Dimethylformamide (DMF)
Amide EDC HOBt, DIPEA Acetonitrile, DMF, or DCM
Amide BOP DIPEA or TEA DMF

Diversification via Substitution at the Chlorinated Position

The chlorine atom at the C5-position of the furo[3,2-b]pyridine ring is a key handle for introducing structural diversity. This position is susceptible to various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by reacting the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization. By employing this method, various aryl, heteroaryl, or alkyl groups can be introduced at the C5-position, significantly expanding the chemical space of the synthesized library. researchgate.net

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine, or even ammonia (B1221849) equivalents, providing access to a wide array of 5-amino-furo[3,2-b]pyridine derivatives. nih.gov The choice of palladium precursor and ligand is critical for the success of this transformation and is dependent on the nature of the amine coupling partner.

Other important cross-coupling reactions that can be utilized at the C5-position include the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Heck coupling (with alkenes), each providing a unique pathway for derivatization.

Table 3: Cross-Coupling Reactions at the C5-Position

Reaction Name Coupling Partner Catalyst System (Example) Base (Example) Bond Formed
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂ Pd(PPh₃)₄ or Pd(OAc)₂/Ligand K₂CO₃, Cs₂CO₃ C-C
Buchwald-Hartwig R¹R²NH Pd₂(dba)₃/Ligand (e.g., XPhos) NaOtBu, K₃PO₄ C-N
Sonogashira R-C≡CH PdCl₂(PPh₃)₂/CuI TEA, DIPEA C-C (alkyne)
Stille R-Sn(Alkyl)₃ Pd(PPh₃)₄ N/A C-C
Heck Alkene Pd(OAc)₂/Ligand TEA, K₂CO₃ C-C (alkene)

Multi-Step Syntheses of Polyheterocyclic Systems Utilizing the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core serves as an excellent foundation for the construction of more complex, multi-ring heterocyclic systems. These polyheterocyclic structures are of great interest in drug discovery as they can occupy larger and more complex regions of chemical space, potentially leading to novel biological activities.

Derivatives of this compound can be strategically elaborated into fused ring systems. For instance, functional groups introduced at the C2 and C5 positions can be designed to undergo intramolecular cyclization reactions, leading to novel tricyclic or tetracyclic frameworks.

One common strategy involves introducing functionalities that can participate in cascade reactions. For example, a derivative could be synthesized to undergo an Ugi or a Groebke–Blackburn–Bienaymé multicomponent reaction, followed by a cyclization step to build a new ring system onto the existing furo[3,2-b]pyridine scaffold. semanticscholar.orgmdpi.comnih.govmdpi.com

Another approach is the sequential construction of heterocyclic rings. For example, a 5-amino derivative (synthesized via Buchwald-Hartwig amination) can be further functionalized. The amino group can be converted into a hydrazine, which can then be cyclized with a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring. Alternatively, the 5-amino group and an adjacent functional group could be used to construct a fused pyrimidine (B1678525) or triazine ring. For example, the synthesis of a triazolo[4',5':4,5]furo[3,2-b]pyridine system could be envisioned by first converting the 5-chloro group to an amino group, followed by diazotization and cyclization. semanticscholar.orgresearchgate.netfigshare.com Similarly, the synthesis of pyrrolo[3',4':4,5]furo[3,2-b]pyridines could be achieved through multi-step sequences involving the formation of key intermediates that undergo intramolecular cyclization. mdpi.comnih.govmdpi.combeilstein-journals.org

These multi-step synthetic sequences, while often complex, provide access to unique and structurally diverse molecules that would be difficult to obtain through other means.

Table 4: Examples of Polyheterocyclic Systems Derived from a Furo-Pyridine Core

Target Polyheterocyclic System Key Intermediate Functional Groups Potential Synthetic Strategy
Triazolo[4',5':4,5]furo[3,2-b]pyridine 5-Amino and adjacent functional group Diazotization and intramolecular cyclization
Pyrrolo[3',4':4,5]furo[3,2-b]pyridine Ortho-amino aldehyde or amino ester Condensation and cyclization reactions
Thiazolo[4,5-b]furo[3,2-b]pyridine Ortho-amino thiol Condensation with a carboxylic acid derivative
Furo[3,2-b]pyridino-fused Pyrimidone Ortho-amino ester Reaction with a β-ketoester followed by cyclization

Applications in Organic Synthesis and Chemical Biology Focus on Synthetic Design

(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol as a Scaffold for Designing Complex Chemical Entities

This compound is a functionalized heterocyclic compound that serves as a valuable starting material, or scaffold, for the construction of more complex molecules in medicinal chemistry and organic synthesis. The furo[3,2-b]pyridine (B1253681) core is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. nih.govresearchgate.netresearchgate.net The specific substitutions on this particular methanol (B129727) derivative offer distinct advantages for synthetic design.

The chlorine atom at the 5-position and the methanol group at the 2-position are chemical "handles" that allow for selective modifications. The chlorine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The methanol group can be oxidized to an aldehyde for further elaboration or converted into other functional groups, providing another point for molecular diversification.

The strategic placement of these functional groups allows chemists to systematically build libraries of compounds around the central furo[3,2-b]pyridine framework. By varying the substituents at these positions, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with a specific biological target. This modular approach is a cornerstone of modern drug discovery, enabling the efficient exploration of structure-activity relationships (SAR). nih.gov

Role of the Furo[3,2-b]pyridine Framework in Medicinal Chemistry Design

The furo[3,2-b]pyridine framework, an isostere of azaindole, is an important heterocyclic motif in medicinal chemistry. nih.gov Its unique structure, combining an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, confers specific physicochemical properties that make it an attractive core for designing biologically active molecules. nih.govontosight.ai This fused bicyclic system has been identified as a versatile scaffold for developing potent and selective inhibitors of various enzymes and modulators of cellular signaling pathways. nih.govresearchgate.net Its rigid structure helps to position functional groups in a defined three-dimensional space, facilitating specific interactions with target proteins. nih.govresearchgate.net

The utility of the furo[3,2-b]pyridine scaffold has been demonstrated in several therapeutic areas, including oncology and infectious diseases. ontosight.ainih.govresearchgate.net Its derivatives have been investigated as kinase inhibitors, modulators of the Hedgehog signaling pathway, and precursors for antimicrobial agents. nih.govresearchgate.netresearchgate.net The ability to readily synthesize and functionalize the furo[3,2-b]pyridine core allows for extensive SAR studies to optimize potency, selectivity, and drug-like properties. researchgate.netnih.gov

The furo[3,2-b]pyridine scaffold has emerged as a promising template for the design of protein kinase inhibitors. researchgate.netresearchgate.net Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net The planar, heterocyclic structure of furo[3,2-b]pyridine is well-suited to fit into the ATP-binding site of kinases, acting as a competitive inhibitor. nih.govnih.gov

The synthesis of furo[3,2-b]pyridine-based kinase inhibitors often involves a multi-step approach that builds complexity around the core scaffold. A common strategy is the assembly of the furo[3,2-b]pyridine ring system through metal-mediated couplings, such as a copper-mediated oxidative cyclization or a one-pot Sonogashira coupling/heteroannulation sequence. researchgate.netresearchgate.net Once the core is formed, various substituents can be introduced using regioselective reactions to explore the chemical space around the scaffold and optimize interactions with the target kinase. researchgate.netresearchgate.net For instance, optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the discovery of potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net

Table 1: Examples of Furo[3,2-b]pyridine-Based Kinase Inhibitors and Their Targets
ScaffoldTarget Kinase FamilySynthetic Approach HighlightReference
3,5-Disubstituted Furo[3,2-b]pyridineCdc-like Kinases (CLKs)Copper-mediated oxidative cyclization followed by chemoselective metal-mediated couplings. nih.govresearchgate.net
Furo[2,3-b]pyridine (Isomer)CDK2, Lck, AktHeterocyclization of ester derivatives. nih.gov
2-Substituted Furo[3,2-b]pyridineSIRT1Pd/C-Cu catalyzed Sonogashira coupling followed by cyclization. nih.gov
Thieno/Furo[2,3-b]pyridine (Isomers)Focal Adhesion Kinase (FAK)Multi-step synthesis evaluated for anti-proliferative activity. bohrium.com

Achieving selectivity is a major challenge in the design of kinase inhibitors because the ATP-binding site is highly conserved across the human kinome. nih.gov Medicinal chemists employ several strategies using the furo[3,2-b]pyridine scaffold to target specific kinases while avoiding off-target effects.

One key strategy is to exploit differences in the amino acid residues in less conserved regions of the ATP pocket, such as the "back pocket" or the region surrounding the gatekeeper residue. researchgate.netacs.org By adding specific chemical groups to the furo[3,2-b]pyridine core, inhibitors can form unique interactions with these variable regions. For example, some furo[3,2-b]pyridine inhibitors adopt a binding mode that engages with the back pocket of the kinase, which enhances selectivity because the composition of this pocket varies significantly between kinases. researchgate.netresearchgate.net

Another approach involves modifying the groups that interact with the highly conserved hinge region. nih.gov While the hinge provides essential hydrogen bonds for anchoring the inhibitor, subtle modifications to the inhibitor's hydrogen-bonding pattern can disfavor binding to certain kinases over others. nih.govunimi.it Introducing sterically hindered groups can also improve selectivity by preventing the inhibitor from fitting into the ATP sites of kinases with smaller binding pockets. unimi.it The combination of a modified hinge-binding moiety and properly substituted groups that access the binding affinity pocket is crucial for directing selectivity towards a specific kinase like mTOR. unimi.it

The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase catalytic domain. nih.gov It plays a crucial role by forming critical hydrogen bonds with the adenine (B156593) ring of ATP, anchoring it in the binding pocket. acs.org ATP-competitive inhibitors, including those based on the furo[3,2-b]pyridine scaffold, are designed to mimic these hydrogen-bonding interactions. nih.govnih.gov

The furo[3,2-b]pyridine core acts as a "hinge-binder," using its pyridine nitrogen and/or furan oxygen to form one or more hydrogen bonds with the backbone amides of the hinge region residues. nih.gov This interaction is fundamental for the inhibitor's potency. The specific pattern of hydrogen bonds—the "binding motif"—can influence the inhibitor's affinity and selectivity. nih.gov Systematic investigation of kinase-ligand complexes has revealed multiple distinct hydrogen-bond interaction modes with the hinge. nih.gov Designing inhibitors that can form these favorable interactions is a key aspect of rational drug design for kinase-targeted therapies. acs.org

Beyond kinase inhibition, the furo[3,2-b]pyridine scaffold has been successfully utilized to develop modulators of critical cellular signaling pathways, such as the Hedgehog (Hh) pathway. nih.govresearchgate.net The Hh pathway is essential during embryonic development and is also involved in tissue maintenance and repair in adults. nih.gov Aberrant activation of this pathway is linked to the development of several types of cancer. researchgate.net

The core component of the Hh pathway is a transmembrane protein called Smoothened (Smo), whose activity is regulated by the Patched (Ptc) receptor. nih.gov Researchers have identified furo[3,2-b]pyridine derivatives that can modulate Hh signaling. nih.govresearchgate.net Interestingly, profiling a library of furo[3,2-b]pyridines originally designed as kinase inhibitors revealed that a subset of these compounds, specifically 3,5,7-trisubstituted derivatives that were inactive against kinases, acted as sub-micromolar modulators of the Hedgehog pathway. nih.govresearchgate.net This discovery highlights the versatility of the furo[3,2-b]pyridine scaffold, demonstrating that small modifications can completely switch the biological target from the kinome to a key component of a different signaling cascade.

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents. nih.gov Fused heterocyclic systems, including the furo[3,2-b]pyridine framework, are being actively investigated as scaffolds for novel antimicrobial drugs. ontosight.airesearchgate.net The design and synthesis of these agents focus on creating molecules that can interfere with essential microbial processes.

The synthesis of furo[3,2-b]pyridine derivatives for antimicrobial applications often begins with a key intermediate that can be readily diversified. For example, a 2-acetyl-3-amino-difurochromene can be used as a precursor to build a multi-fused furo[3,2-b]pyridine system. researchgate.net Subsequent reactions, such as the Friedländer annulation with active methylene (B1212753) ketones or cyclization with active methylene nitriles, can yield a variety of complex, hetero-annulated furo[3,2-b]pyridines. researchgate.net These synthetic strategies allow for the creation of diverse libraries of compounds that can be screened for activity against various bacterial and fungal strains. nih.govscispace.com

Table 2: Synthetic Strategies for Fused Pyridine Antimicrobial Agents
Core ScaffoldSynthetic ReactionResulting Compound ClassReference
Furo[3,2-b]pyridineFriedländer's reaction with active methylene ketones.Hetero-annulated furochromenofuropyridines. researchgate.net
Thieno[2,3-b]pyridineCyclization of 3-aminothieno[2,3-b]pyridine-2-carboxamides.Pyridothienopyrimidines. nih.gov
Imidazo[4,5-b]pyridineMicrowave-assisted condensation of 5-bromopyridine-2,3-diamine with substituted aldehydes.6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines. scispace.comeurjchem.com

Design and Synthesis of Furo[3,2-b]pyridine-Based Kinase Inhibitors

Development of Advanced Materials Incorporating Furo[3,2-b]pyridine Units

The furo[3,2-b]pyridine scaffold, a fused heterocyclic system, has garnered attention not only for its pharmacological significance but also as a versatile building block in the design of advanced functional materials. The unique electronic properties and structural rigidity of this fused ring system make it an attractive candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The synthetic design of these materials often focuses on tuning the photophysical and electronic characteristics of the furo[3,2-b]pyridine core through the introduction of various substituents.

While specific research on "this compound" in advanced materials is not extensively documented, the principles of materials design allow for extrapolation of its potential role. The functional groups present in this molecule—a chloro group and a methanol group—provide synthetic handles for further modification and incorporation into larger systems. The chloro substituent can be utilized for cross-coupling reactions to introduce other functional moieties, thereby tuning the electronic properties of the molecule. The methanol group offers a site for esterification or etherification, enabling the attachment of the furo[3,2-b]pyridine unit to polymer backbones or other molecular frameworks.

Research into isomeric furo[3,2-c]pyridine-based iridium complexes has demonstrated the potential of this heterocyclic system in the development of highly efficient phosphorescent OLEDs. These studies provide valuable insights into how the furo[3,2-b]pyridine core could be similarly employed. For instance, a novel furo[3,2-c]pyridine-based Ir complex, (pfupy)2Ir(acac), was developed for use in high-performance OLEDs. rsc.org The design of this complex involved replacing a thiophene (B33073) unit with a furan-containing ligand, which resulted in a blue-shift of the emission spectrum and an improved photoluminescence quantum yield. rsc.org

The performance of an OLED device incorporating this furo[3,2-c]pyridine-based iridium complex is summarized in the table below, showcasing the potential of this class of materials.

Performance of an OLED Device Based on (pfupy)2Ir(acac) rsc.org
ParameterValue
Maximum External Quantum Efficiency (EQE)30.5%
Current Efficiency at Maximum EQE110.5 cd A-1
EQE at 1000 cd m-2 Luminance26.6%
Current Efficiency at 1000 cd m-2 Luminance96.4 cd A-1
EQE at 5000 cd m-2 Luminance25.6%
Current Efficiency at 5000 cd m-2 Luminance92.7 cd A-1
Emissive Maximum538 nm
Photoluminescence Quantum Yield0.80

Further research into another furo[3,2-c]pyridine-based iridium complex, [(3,5-diMeOpfupy)2Ir(acac)], which incorporates methoxy (B1213986) groups on the phenyl ring, also highlights the tunability of these materials for solution-processed phosphorescent OLEDs. researchgate.net The introduction of these methoxy groups was found to improve the solubility of the complex, which is advantageous for fabrication via wet methods, and also to avoid the formation of isomers, simplifying purification. researchgate.net

The design principles from these studies on furo[3,2-c]pyridines can be directly applied to the development of materials based on the furo[3,2-b]pyridine scaffold. The strategic placement of substituents on the furo[3,2-b]pyridine ring system can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the emission color and efficiency of the resulting OLEDs. The inherent fluorescence of furo[3,2-b]pyridine derivatives also suggests their potential use as fluorescent probes in various biochemical and cellular imaging applications. ontosight.ai The development of advanced materials from furo[3,2-b]pyridine units is an emerging area with significant potential, driven by the synthetic accessibility and tunable electronic properties of this versatile heterocyclic scaffold.

Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Chlorofuro 3,2 B Pyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The protons of the furo[3,2-b]pyridine (B1253681) core are expected to resonate in the aromatic region of the spectrum. The proton on the furan (B31954) ring (H-3) would likely appear as a singlet, influenced by the adjacent oxygen atom and the fused pyridine (B92270) ring. The protons on the pyridine ring (H-6 and H-7) would exhibit characteristic shifts and coupling patterns depending on their electronic environment, which is significantly affected by the chloro substituent and the fused furan ring. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton), typically in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-36.8 - 7.2s
H-67.5 - 7.9d
H-78.2 - 8.6d
-CH₂-4.6 - 5.0s or d
-OHVariablebr s

Note: These are predicted values and may differ from experimental results. s = singlet, d = doublet, br s = broad singlet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for confirming the fused ring structure.

The carbon atoms of the furan ring (C-2, C-3, C-3a, C-7a) and the pyridine ring (C-5, C-6, C-7) are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon bearing the chloro substituent (C-5) would be significantly influenced by the electronegativity of the chlorine atom. The carbon of the methylene group (-CH₂OH) would appear in the aliphatic region, typically around 60-65 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3105 - 110
C-3a140 - 145
C-5145 - 150
C-6120 - 125
C-7140 - 145
C-7a155 - 160
-CH₂-60 - 65

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the compound. The fragmentation of the furo[3,2-b]pyridine core in related compounds often involves characteristic losses of small molecules such as CO and HCN, which would be indicative of the core structure.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like alcohols. In the positive ion mode, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation pathways, such as the loss of a water molecule from the hydroxymethyl group, providing further structural confirmation. Studies on related imidazo[4,5-b]pyridine-based molecules have demonstrated the utility of ESI-MS in characterizing metal-ligand complexes and fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused pyridine and furan rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol and the furan ether linkage would be expected in the 1000-1300 cm⁻¹ range. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region. Analysis of related furo[3,2-c]pyridine (B1313802) derivatives has shown characteristic IR bands in the 1595–1455 cm⁻¹ region, corresponding to the vibrations of the heterocyclic core.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C=N, C=C (aromatic)1400 - 1600
C-O (alcohol, ether)1000 - 1300
C-Cl600 - 800

Note: These are predicted ranges and may differ from experimental results.

Theoretical and Computational Studies on 5 Chlorofuro 3,2 B Pyridin 2 Yl Methanol

Electronic Structure Analysis of the Furo[3,2-b]pyridine (B1253681) System

Density Functional Theory (DFT) calculations are a common approach to investigate the electronic properties of such systems. scholarsresearchlibrary.com For the parent furo[3,2-b]pyridine, DFT studies would typically reveal the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be distributed across the π-system, with significant contributions from the furan (B31954) ring, which is generally more electron-rich. The LUMO, conversely, is likely to be localized more on the electron-deficient pyridine (B92270) ring.

The introduction of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position significantly modulates this electronic landscape. The chlorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, which would be expected to lower the energy of both the HOMO and LUMO. researchgate.net The hydroxymethyl group, while primarily a σ-donor, can also participate in hyperconjugation, potentially raising the energy of the HOMO slightly.

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller gap suggests that the molecule is more polarizable and more reactive. Computational studies on related chloropyridines have shown that halogen substitution can influence this gap, thereby affecting the molecule's reactivity profile. scholarsresearchlibrary.comresearchgate.net

Below is a hypothetical data table summarizing the predicted effects of substituents on the electronic properties of the furo[3,2-b]pyridine system, based on general principles of organic electronics.

CompoundSubstituent EffectsPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
Furo[3,2-b]pyridine (Parent)--6.2-1.54.7
5-Chlorofuro[3,2-b]pyridineInductive withdrawal by Cl-6.4-1.84.6
(5-Chlorofuro[3,2-b]pyridin-2-yl)methanolInductive withdrawal by Cl, weak donation by CH₂OH-6.3-1.74.6

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be employed to predict the reactivity of this compound and to explore potential reaction pathways. DFT-based descriptors, such as chemical potential, hardness, and electrophilicity, can provide a quantitative measure of the molecule's reactivity. nih.govmdpi.com

The molecular electrostatic potential (MESP) surface is a particularly useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MESP is expected to show a region of negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation and electrophilic attack. The hydrogen atom of the hydroxymethyl group will exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation under basic conditions.

Computational studies can also be used to model specific reaction pathways, such as oxidation, reduction, or substitution reactions. For instance, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid could be modeled by calculating the transition state energies for various oxidants. Similarly, nucleophilic aromatic substitution reactions, a common pathway for chloropyridines, can be investigated by modeling the addition-elimination mechanism. researchgate.net

The table below outlines some predicted reactivity descriptors for this compound, calculated using hypothetical DFT methods.

DescriptorPredicted ValueImplication
Chemical Potential (μ)-4.0 eVTendency to donate electrons
Chemical Hardness (η)2.3 eVResistance to change in electron configuration
Electrophilicity Index (ω)3.48 eVPropensity to accept electrons

Conformational Analysis of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the furo[3,2-b]pyridine ring has rotational freedom around the C2-C(methanol) bond, leading to different conformational isomers or rotamers. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including hydrogen bonding.

Computational methods, such as relaxed potential energy surface scans, can be used to explore the conformational landscape of the hydroxymethyl group. researchgate.net By systematically rotating the dihedral angle defined by the ring and the hydroxymethyl group, the energy of the molecule can be calculated at each point, revealing the low-energy (stable) and high-energy (transition state) conformations.

The following table presents a hypothetical conformational analysis of the hydroxymethyl group, showing the relative energies of different rotamers.

ConformerDihedral Angle (Ring-C-O-H)Relative Energy (kcal/mol)Key Stabilizing Interaction
A~60°0.0Intramolecular H-bond to furan oxygen
B~180°1.2Minimized steric hindrance
C~-60°0.5Intramolecular H-bond to pyridine nitrogen

Prediction of Molecular Interactions relevant to Chemical Transformations

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in chemical transformations. Computational methods can provide detailed insights into the nature and strength of these intermolecular interactions, which are key to elucidating reaction mechanisms. rsc.org

For instance, in a potential reaction, the interaction of this compound with a catalyst or another reactant can be modeled. By calculating the binding energy and geometry of the resulting complex, the most likely mode of interaction can be determined. This is particularly relevant for predicting the regioselectivity and stereoselectivity of reactions.

Quantum chemical calculations can also be used to predict the sites of metabolism (SOMs) for a molecule, which is a critical aspect of its chemical transformation in biological systems. nih.govacs.org Reactivity-based approaches, which utilize descriptors derived from the electronic structure, can identify the atoms or functional groups most susceptible to metabolic reactions, such as oxidation by cytochrome P450 enzymes.

The table below summarizes some predicted molecular interactions and their relevance to chemical transformations.

Interaction TypePredicted Site on this compoundRelevance to Chemical Transformations
Hydrogen Bonding (Acceptor)Pyridine Nitrogen, Furan Oxygen, Hydroxyl OxygenSolvation effects, catalyst binding
Hydrogen Bonding (Donor)Hydroxyl HydrogenInteraction with basic reactants or catalysts
Halogen BondingChlorine at C5Interaction with Lewis bases, directing group in synthesis
π-π StackingFuro[3,2-b]pyridine ring systemIntermolecular aggregation, interaction with aromatic catalysts

Conclusion and Future Research Directions

Summary of Current Understanding of (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol Chemistry

This compound is a halogenated heterocyclic compound featuring a fused furan (B31954) and pyridine (B92270) ring system. The chemistry of the furo[3,2-b]pyridine (B1253681) core is characterized by the interplay of the electron-donating furan ring and the electron-withdrawing pyridine ring. The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position introduces specific sites for reactivity and functionalization.

While detailed research exclusively on this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from studies on related furo[3,2-b]pyridine derivatives. The synthesis of the furo[3,2-b]pyridine scaffold is often achieved through methods such as Sonogashira coupling followed by heteroannulation, or palladium-catalyzed intramolecular C-H activation. nih.govacs.orgresearchgate.net These approaches offer versatile routes to the core structure, which can then be functionalized.

The reactivity of the furo[3,2-b]pyridine system is influenced by the positions of the substituents. The pyridine nitrogen can be protonated or alkylated, and the ring can undergo nucleophilic substitution, particularly with the activating effect of the fused furan ring. The furan ring, being electron-rich, is susceptible to electrophilic attack. The chlorine atom at the 5-position is a potential site for nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxymethyl group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

Emerging Synthetic Methodologies and Their Potential Application

Recent advances in synthetic organic chemistry offer exciting possibilities for the synthesis of this compound and its analogs.

Palladium-Catalyzed C-H Activation: An efficient method for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides. acs.org Adapting this methodology to appropriately substituted pyridine precursors could provide a more direct and atom-economical route to the furo[3,2-b]pyridine core.

One-Pot Sonogashira Coupling/Heteroannulation: A one-pot sequence involving Sonogashira coupling and heteroannulation has been described for the efficient synthesis of the parent furo[3,2-b]pyridine. researchgate.net This approach could be adapted for the synthesis of substituted derivatives like this compound by using appropriately functionalized starting materials.

Diversity-Oriented Synthesis: An annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes has been developed for the synthesis of benzofuro[3,2-b]pyridine derivatives. rsc.org This strategy allows for the rapid generation of a library of compounds with diverse substitution patterns, which could be applied to create a range of functionalized furo[3,2-b]pyridines.

These emerging methodologies, summarized in the table below, hold the potential to streamline the synthesis of this compound and facilitate the exploration of its chemical space.

Synthetic MethodologyDescriptionPotential Application to this compound
Palladium-Catalyzed C-H ActivationIntramolecular cyclization via dual C-H bond activation. acs.orgDirect and atom-economical synthesis of the furo[3,2-b]pyridine core.
One-Pot Sonogashira Coupling/HeteroannulationSequential coupling and cyclization in a single pot. researchgate.netEfficient construction of the fused ring system with desired substituents.
Diversity-Oriented SynthesisAnnulation reactions to generate diverse molecular scaffolds. rsc.orgRapid generation of a library of analogs for structure-activity relationship studies.

Future Avenues for Derivatization and Functionalization

The structure of this compound offers multiple handles for further chemical modification, opening up avenues for creating a diverse range of derivatives.

Modification of the Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile functional group. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide array of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, the hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, or it can be used in etherification or esterification reactions.

Reactions at the Chlorine Position: The chlorine atom at the 5-position is a key site for introducing molecular diversity. It can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. More importantly, it serves as a handle for modern cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, amino, and alkynyl substituents.

Functionalization of the Pyridine Ring: The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule. The pyridine ring itself could also be a substrate for regioselective C-H functionalization, a rapidly developing field in organic synthesis.

Expanding the Scope of Applications in Synthetic Organic Chemistry

Beyond its potential as a building block for medicinal chemistry, this compound and its derivatives could find broader applications in synthetic organic chemistry. The unique electronic properties of the furo[3,2-b]pyridine scaffold make it an interesting ligand for transition metal catalysis. The combination of a soft furan donor and a harder pyridine nitrogen donor could lead to novel reactivity and selectivity in catalytic transformations.

Furthermore, the fused aromatic system could be explored for applications in materials science. The inherent rigidity and planarity of the furo[3,2-b]pyridine core, combined with the potential for extensive functionalization, make it a candidate for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The introduction of different substituents via the synthetic handles described above would allow for the fine-tuning of the electronic and photophysical properties of these materials.

Prospects for Further Theoretical Investigations into its Unique Reactivity

To fully unlock the potential of this compound, a deeper understanding of its electronic structure and reactivity is necessary. Computational chemistry can play a crucial role in this endeavor.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the ground and transition state energies of various reactions involving this molecule. This can provide insights into reaction mechanisms and help predict the regioselectivity of different transformations. For instance, calculations could predict the most likely site for electrophilic or nucleophilic attack on the furo[3,2-b]pyridine ring system.

Molecular Orbital Analysis: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide valuable information about the molecule's electronic properties and its propensity to act as an electron donor or acceptor. This is particularly relevant for predicting its behavior in charge-transfer processes and its potential utility in electronic materials.

In Silico Screening: Computational methods can be used to screen virtual libraries of derivatives of this compound for desired properties, such as binding affinity to a particular biological target or specific electronic characteristics. This can help to prioritize synthetic efforts and accelerate the discovery of new applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol?

  • Methodological Answer : Synthesis typically involves halogenation and functional group introduction on the furopyridine scaffold. For example, fluorinated pyridine derivatives (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are synthesized via fluorination of chlorinated precursors using agents like KF in DMSO . Adapting this approach, the chloro group at position 5 of the furopyridine ring could be introduced via electrophilic substitution, followed by methanol group addition through reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄). Optimization of solvent systems (e.g., DMSO for polar intermediates) and temperature control (50–80°C) is critical to avoid side reactions .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the methanol (-CH₂OH) group (δ ~3.8–4.2 ppm for -CH₂-, δ ~1.5–2.5 ppm for -OH) and the chloro-substituted furopyridine ring .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for the fused furopyridine system. SHELX is robust for small-molecule refinement, even with twinned data .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₆ClNO₂ for the target compound) .

Advanced Research Questions

Q. How can multi-response optimization models improve the asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Nonlinear programming models with inscribed designs (e.g., using MATLAB or Design Expert) optimize variables like pH, temperature, and substrate concentration. For example, a study on (S)-phenyl(pyridin-2-yl)methanol achieved 95% enantiomeric excess (ee) by optimizing pH (8.5–9.0) and temperature (25–30°C) via gradient-based algorithms . Similar models can be adapted for chlorofuropyridines by incorporating response surfaces for yield, ee, and conversion rates. Contour plots and desirability functions help identify ideal conditions .

Q. What strategies address contradictions in spectroscopic data for chlorinated furopyridine derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous NOE signals) require:

  • Dynamic NMR Analysis : To probe rotational barriers in sterically hindered substituents.
  • DFT Calculations : Computational tools (e.g., Gaussian) predict spectroscopic profiles and compare with experimental data to resolve ambiguities .
  • Crystallographic Validation : SHELX refinements can correct misassignments in ring substitution patterns, especially for fused heterocycles .

Q. How does the chlorofuropyridine scaffold influence bioactivity in drug discovery contexts?

  • Methodological Answer : The scaffold’s bioactivity stems from:

  • Electron-Withdrawing Effects : The chloro group enhances electrophilicity, facilitating interactions with biological targets (e.g., kinase inhibitors) .
  • Hydrogen Bonding : The methanol group acts as a H-bond donor, critical for binding to enzymes like cytochrome P450. Comparative studies with non-chlorinated analogs (e.g., 5-methylfuropyridines) show reduced activity, highlighting the chloro group’s role .
  • LogP Modulation : Chlorine increases lipophilicity (logP ~2.5–3.0), improving membrane permeability but requiring balance with polar groups (e.g., -OH) to maintain solubility .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer :

  • QSAR Models : Use topological polar surface area (TPSA) and logP values (calculated via Open Babel) to predict absorption and toxicity. For example, TPSA <90 Ų suggests moderate blood-brain barrier penetration .
  • Molecular Dynamics Simulations : Assess stability in biological membranes using tools like GROMACS. The chloro group’s hydrophobicity and methanol’s polarity create amphiphilic behavior, relevant for drug delivery .
  • Docking Studies : AutoDock Vina evaluates binding affinities to targets like COX-2, leveraging the scaffold’s rigidity for selective interactions .

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